molecular formula C13H16ClN3O2S2 B2879233 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2201579-32-8

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2879233
CAS No.: 2201579-32-8
M. Wt: 345.86
InChI Key: VMABZCZKRXQEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a chlorothiophene sulfonyl group and a methylpyrazole group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the sulfonyl group: The chlorothiophene moiety can be sulfonylated using reagents like chlorosulfonic acid.

    Attachment of the pyrazole group: The pyrazole ring can be introduced through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, such compounds may:

    Bind to specific receptors: Interact with proteins or enzymes to modulate their activity.

    Inhibit enzyme activity: Prevent the normal function of enzymes by binding to their active sites.

    Modulate signaling pathways: Affect cellular signaling pathways to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

    1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.

    1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine: Different position of the pyrazole substitution.

    1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-imidazol-3-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABZCZKRXQEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.